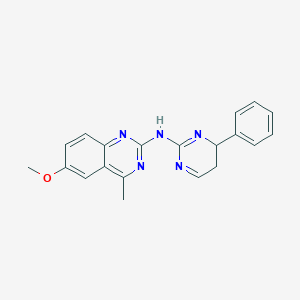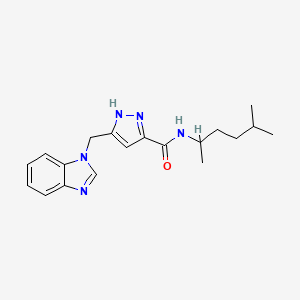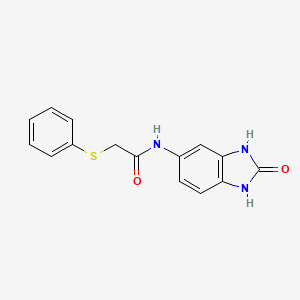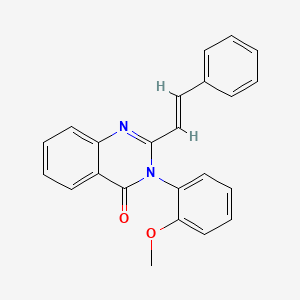
6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine, also known as MPDQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPDQ belongs to the class of quinazoline-based compounds, which have been extensively studied for their anticancer and antitumor properties.
Mecanismo De Acción
The exact mechanism of action of 6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells.
Biochemical and physiological effects:
This compound has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, while having minimal effects on normal cells. This compound has also been found to exhibit anti-inflammatory and antioxidant activities, which may contribute to its therapeutic effects in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine is its potent anticancer activity and low toxicity towards normal cells. This makes it a promising candidate for cancer therapy, especially in combination with other chemotherapeutic agents. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research and development of 6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine. One of the areas of interest is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its therapeutic efficacy. Another area of interest is the identification of potential biomarkers that can predict the response of cancer cells to this compound treatment. Furthermore, the development of novel drug delivery systems, such as nanoparticles and liposomes, may enhance the targeted delivery of this compound to cancer cells and improve its therapeutic efficacy. Finally, the investigation of the anti-inflammatory and antioxidant activities of this compound in various inflammatory diseases may open up new avenues for its therapeutic application.
Métodos De Síntesis
The synthesis of 6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine involves a multi-step process that starts with the reaction of 2-aminobenzonitrile with 4-methyl-2-oxo-2H-chromene-3-carbaldehyde to form 2-(4-methyl-2-oxo-2H-chromen-3-yl)benzonitrile. This intermediate is then reacted with 4-phenyl-4,5-dihydro-2H-pyrimidine-5-carboxylic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine has been shown to exhibit potent anticancer and antitumor activities in various in vitro and in vivo studies. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit tumor growth in animal models of breast cancer, lung cancer, and leukemia. Furthermore, this compound has been found to exhibit anti-inflammatory and antioxidant activities, making it a potential therapeutic candidate for various inflammatory diseases.
Propiedades
IUPAC Name |
6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydropyrimidin-2-yl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-13-16-12-15(26-2)8-9-18(16)24-20(22-13)25-19-21-11-10-17(23-19)14-6-4-3-5-7-14/h3-9,11-12,17H,10H2,1-2H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNZQXYHVDXTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(CC=N3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5431470.png)
![[2-(2-butoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5431473.png)
![3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5431486.png)
![6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5431498.png)

![2-tert-butyl-6-[(3,4-dimethoxyphenyl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5431512.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5431519.png)
![7-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5431526.png)
![N-[2-(2-chlorophenoxy)ethyl]-6-cyanonicotinamide](/img/structure/B5431533.png)
![3,5-dimethyl-1-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-yl)-1H-pyrazole](/img/structure/B5431539.png)
![[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5431541.png)


![1-benzyl-4-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B5431575.png)